molecular formula C8H8BrF B1322592 4-Bromo-1-ethyl-2-fluorobenzene CAS No. 627463-18-7

4-Bromo-1-ethyl-2-fluorobenzene

Cat. No.: B1322592
CAS No.: 627463-18-7
M. Wt: 203.05 g/mol
InChI Key: DRYFVMRQRVFHOH-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethyl group at the first position, and a fluorine atom at the second position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-ethyl-2-fluorobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields this compound as the major product .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-2-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Amino or thiol-substituted benzene derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

4-Bromo-1-ethyl-2-fluorobenzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar structure but lacks the ethyl group.

    4-Bromo-2-fluorotoluene: Similar structure but has a methyl group instead of an ethyl group.

    4-Bromo-1-ethylbenzene: Similar structure but lacks the fluorine atom.

Uniqueness

4-Bromo-1-ethyl-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-1-ethyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYFVMRQRVFHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627234
Record name 4-Bromo-1-ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627463-18-7
Record name 4-Bromo-1-ethyl-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoro-1-vinyl-benzene (1.80 g, 8.96 mmol) was dissolved in ethyl acetate (50 mL) and palladium-on-carbon (10%, 70 mg) was added and the mixture was hydrogenated under 1 atmosphere overnight. The mixture was filtered and the filtrate was concentrated to give the crude, 1.80 g, which was used directly for the next step.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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